(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine

Description

BenchChem offers high-quality (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-N-(thiophen-2-ylmethyl)pentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NS/c1-4-7-11(2,3)12-9-10-6-5-8-13-10/h5-6,8,12H,4,7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRGDTRBNKCBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)NCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine

A comprehensive analysis for researchers, scientists, and drug development professionals.

Abstract

(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is a secondary amine featuring a bulky tertiary hexyl group and a heteroaromatic thiophene ring. While this specific molecule is not extensively documented in publicly available scientific literature, its structural motifs—the thiophen-2-ylmethylamine core and the sterically hindered aliphatic amine—are of significant interest in medicinal chemistry. This guide provides a detailed theoretical analysis of its chemical structure, predictable properties, and potential for drug development. We will explore established synthetic routes for analogous compounds and propose experimental protocols for its characterization. Furthermore, we will discuss the potential biological activities based on the known pharmacology of related thiophene derivatives, offering insights for future research and application.

Introduction

The thiophene ring is a privileged scaffold in drug discovery, present in a wide array of approved pharmaceuticals with diverse therapeutic applications. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a valuable component for modulating pharmacokinetic and pharmacodynamic profiles. Similarly, the incorporation of bulky, lipophilic aliphatic groups can significantly impact a molecule's membrane permeability, metabolic stability, and target-binding affinity. The compound (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine combines these two key features. Although specific data for this molecule is sparse, this guide aims to provide a robust theoretical framework for its scientific exploration.

Chemical Structure and Physicochemical Properties

The chemical structure of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is characterized by a thiophene ring linked via a methylene bridge to a secondary amine. The nitrogen atom is also bonded to a tertiary hexyl group, specifically a 2-methylpentan-2-yl moiety.

IUPAC Name: 2-methyl-N-(thiophen-2-ylmethyl)pentan-2-amine[1] Molecular Formula: C₁₁H₁₉NS[1]

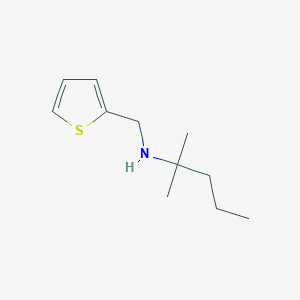

Below is a 2D representation of the chemical structure:

Caption: 2D structure of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine.

Predicted Physicochemical Properties

A summary of key predicted physicochemical properties is presented in the table below. These values are computationally derived and provide a preliminary assessment of the molecule's behavior.

| Property | Predicted Value | Source |

| Molecular Weight | 197.36 g/mol | PubChem |

| XLogP3 | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 12.0 Ų | PubChem |

Synthesis and Experimental Protocols

While a specific synthesis for (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is not reported, a logical and efficient synthetic route can be proposed based on established chemical reactions. A common and effective method for the synthesis of secondary amines is reductive amination .

This process involves the reaction of a primary amine with an aldehyde or ketone to form a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding secondary amine.

Proposed Synthetic Pathway:

The synthesis would likely proceed via the reaction of 2-thiophenecarboxaldehyde with 2-methyl-2-pentanamine, followed by reduction.

Caption: Proposed reductive amination workflow for the synthesis.

Step-by-Step Experimental Protocol:

-

Imine Formation:

-

In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (1.0 eq) in a suitable aprotic solvent such as methanol or dichloromethane.

-

Add 2-methyl-2-pentanamine (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

Once imine formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Alternatively, sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, which is a milder and more selective reducing agent.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

If methanol was used as the solvent, remove it under reduced pressure.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine.

-

Potential Applications in Drug Development

The structural components of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine suggest several potential areas of pharmacological interest, primarily based on the known activities of other thiophene-containing compounds.

Central Nervous System (CNS) Activity

Thiophene derivatives are known to interact with various CNS targets. The thiophen-2-ylmethylamine scaffold is found in compounds with potential antidepressant and anxiolytic effects, possibly through modulation of monoamine transporters or receptors.[2] The bulky and lipophilic 2-methylpentan-2-yl group could enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs.

Antimicrobial and Anticancer Properties

The thiophene nucleus is a component of numerous compounds exhibiting antimicrobial and anticancer activities.[3][4] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular membranes. The overall lipophilicity and steric bulk of the target molecule could influence its potency and spectrum of activity.

Conclusion

(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine represents an unexplored chemical entity with significant potential for basic research and drug discovery. This in-depth guide provides a comprehensive theoretical foundation for its synthesis, characterization, and potential applications. The proposed synthetic route via reductive amination offers a practical and efficient method for its preparation. The structural analogy to known bioactive molecules suggests that this compound could exhibit interesting pharmacological properties, particularly in the areas of CNS disorders, infectious diseases, and oncology. Further experimental investigation is warranted to validate these hypotheses and to fully elucidate the chemical and biological profile of this novel compound.

References

-

PubChem. (2-methylpentan-2-yl)(thiophen-2-ylmethyl)amine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (PDF) IN SILICO EVALUATION OF BINDING INTERACTION AND ADME PROPERTIES OF NOVEL 5-(THIOPHEN-2-YL)-1,3,4-OXADIAZOLE-2-AMINE DERIVATIVES AS ANTI-PROLIFERATIVE AGENTS. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (PDF) Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Retrieved February 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine

Introduction

In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine, a tertiary amine featuring a bulky aliphatic group and a heteroaromatic thiophene moiety. Due to the limited availability of direct experimental data for this specific molecule in public literature[1], this document serves as both a theoretical overview and a practical guide for its empirical characterization. We will delve into the anticipated properties based on its structure, provide robust, field-proven protocols for their determination, and discuss the implications of these properties for researchers in medicinal chemistry and drug development.

Molecular Structure and Inherent Chemical Features

(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is a tertiary amine, a class of organic compounds derived from ammonia where all three hydrogen atoms are substituted with organic groups.[2][3] Its structure is characterized by two key features:

-

A Bulky Aliphatic Group: The (2-methylpentan-2-yl) group is a sterically hindered alkyl substituent. This bulk is expected to influence the molecule's solubility, lipophilicity, and its ability to interact with biological targets.

-

A Heteroaromatic Moiety: The (thiophen-2-ylmethyl) group introduces a thiophene ring, a common scaffold in medicinal chemistry.[4] This ring system contributes to the molecule's aromaticity, potential for π-π stacking interactions, and its overall electronic properties.

The central nitrogen atom possesses a lone pair of electrons, bestowing basicity upon the molecule. However, as a tertiary amine, it lacks hydrogen atoms directly bonded to the nitrogen, which has significant consequences for its physical properties, such as its boiling point, as it cannot act as a hydrogen bond donor in self-association.[2][3][5][6][7]

Core Physicochemical Properties: A Predictive and Experimental Overview

A comprehensive physicochemical profile is essential for predicting a compound's drug-likeness and potential for development. The key parameters for (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine are summarized below, along with the methodologies for their determination.

| Physicochemical Property | Predicted Value/Expected Characteristic | Standard Experimental Method |

| Molecular Formula | C₁₁H₁₉NS | Mass Spectrometry |

| Molecular Weight | 197.34 g/mol | Mass Spectrometry |

| Lipophilicity (LogP) | XlogP: 2.9[1] | Shake-Flask Method[8]; RP-HPLC |

| Aqueous Solubility | Low to moderate | Shake-Flask Method[9][10][11] |

| Basicity (pKa) | Expected in the range of 9-11 | Potentiometric Titration |

| Boiling Point | Lower than primary or secondary amine analogs[2][6][7] | Ebulliometry |

| Chemical Stability | To be determined | ICH Guideline Stability Testing[12][13][14] |

Lipophilicity (LogP): The Balance Between Water and Fat

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.[8] While computational models predict an XlogP of 2.9 for this molecule[1], experimental verification is crucial.

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning.[8]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Step-by-Step Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol (at a specific pH, typically 7.4 for physiological relevance) to ensure mutual saturation.

-

Compound Addition: A known amount of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is added to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Equilibration: The mixture is gently shaken or agitated for a sufficient period (e.g., 24 hours) to allow for complete partitioning and equilibrium to be reached.[15]

-

Phase Separation: The mixture is allowed to stand until a clear separation of the n-octanol and aqueous layers is observed.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV/Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[8][15]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Workflow for Shake-Flask LogP Determination.

Aqueous Solubility: A Prerequisite for Bioavailability

For a drug to be absorbed, it must first be in solution. Therefore, aqueous solubility is a fundamental property influencing bioavailability. The bulky, nonpolar (2-methylpentan-2-yl) group is expected to limit the aqueous solubility of this compound, while the polar amine and thiophene moieties may provide some degree of solubility.

This method is well-suited for early-stage drug discovery due to its higher throughput.[10]

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer. The formation of a precipitate is monitored to determine the kinetic solubility limit.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation and Mixing: The plate is covered and shaken at room temperature for a set period (e.g., 1.5-2 hours) to allow for dissolution and potential precipitation.[17]

-

Precipitate Removal: The plate is centrifuged at high speed or filtered to separate any solid precipitate from the supernatant.[10]

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined. This is often done by comparing its UV absorbance or LC-MS signal to a standard curve prepared from the stock solution.[10][17]

-

Solubility Determination: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Pharmaceutical Stability Testing Workflow.

Implications for Drug Development

The physicochemical properties of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine directly influence its potential as a therapeutic agent.

-

Absorption: A LogP of ~2.9 suggests good potential for passive diffusion across cell membranes, a key step in oral absorption. However, its low anticipated aqueous solubility could be a limiting factor.

-

Distribution: The lipophilic nature will likely lead to distribution into tissues, but the basicity of the amine group could lead to lysosomal trapping, affecting its volume of distribution.

-

Metabolism: The thiophene ring and the alkyl groups are potential sites for metabolic transformation by cytochrome P450 enzymes.

-

Excretion: The route of excretion will depend on the extent of metabolism and the properties of the resulting metabolites.

-

Formulation: Poor aqueous solubility would present challenges for developing an intravenous formulation and may necessitate enabling technologies (e.g., amorphous solid dispersions) for oral dosage forms. [18]

Conclusion

While specific experimental data for (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine remains to be published, a comprehensive physicochemical profile can be reliably established through the standardized, robust methodologies outlined in this guide. Its structure as a sterically hindered tertiary amine with a thiophene moiety suggests a lipophilic character with limited aqueous solubility and a basic nature. The provided protocols for determining LogP, solubility, and stability serve as a practical framework for researchers to generate the critical data needed to assess its viability as a drug candidate. A thorough understanding and empirical validation of these properties are indispensable first steps in the long and complex journey of drug development.

References

- Stability Testing of Pharmaceutical Products. (2012, March 17).

- Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. (2025, October 5). Pharmaceutical Technology.

- Physical Properties of Amines. (2024, October 16). Chemistry LibreTexts.

- Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing.

- Tertiary amines. (2025, September 15). Fiveable.

- The Role of Stability Testing in Pharmaceutical Research. (2024, October 4). Moravek.

- Physicochemical property prediction for small molecules using integral equation-based solvation models. Eldorado - Repository of the TU Dortmund.

- Stability Testing: The Crucial Development Step. (2020, March 2). Pharmaceutical Technology.

- Physical Properties of Amines. (2022, March 14). GeeksforGeeks.

- Physical Properties of Amines Explained with Examples. Vedantu.

- Physical Properties of Amines. BYJU'S.

- Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regul

- Stability Testing of Pharmaceutical Products. TCA Lab / Alfa Chemistry.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- The pursuit of accurate predictive models of the bioactivity of small molecules. (n.d.). PMC.

- Deep Learning Methods to Help Predict Properties of Molecules

- Aqueous Solubility Testing with the MultiScreen® – PCF Filter Pl

- Local and Global Models For Predicting Properties of Small Molecules. (2023, April 28). Chemaxon.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Standard Test Method for Measurements of Aqueous Solubility. (2010, December 31). ASTM.

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10).

- Aqueous Solubility Assay. (n.d.). Enamine.

- Test No.

- (2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine. (2025, November 10). Chemsrc.

- (2-methylpentan-2-yl)(thiophen-2-ylmethyl)amine. (n.d.). PubChemLite.

- (4-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine. (n.d.). BLDpharm.

- 3-(5-Methylthiophen-2-yl)propan-1-aMine. (n.d.). ChemicalBook.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- 2-(Thiophen-3-ylmethyl)cyclopentan-1-ol. (n.d.). ChemScene.

- Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. (2021, June 12). MDPI.

- 2-Methyl-1-(thiophen-2-yl)propan-1-one. (n.d.). BOC Sciences.

- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022, May 30). Semantic Scholar.

- 1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol. (n.d.). Benchchem.

- (2-Thienylmethyl)amine. (n.d.). PubChem - NIH.

- 2-propyl-N-(thiophen-2-ylmethyl)pentan-1-amine. (n.d.). PubChem.

- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022, May 15). Chemical Methodologies.

- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). PMC.

Sources

- 1. PubChemLite - (2-methylpentan-2-yl)(thiophen-2-ylmethyl)amine (C11H19NS) [pubchemlite.lcsb.uni.lu]

- 2. Physical Properties of Amines Explained with Examples [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. oecd.org [oecd.org]

- 12. japsonline.com [japsonline.com]

- 13. moravek.com [moravek.com]

- 14. pharmtech.com [pharmtech.com]

- 15. agilent.com [agilent.com]

- 16. acdlabs.com [acdlabs.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pharmtech.com [pharmtech.com]

molecular weight and formula of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine

A Technical Guide to (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the secondary amine, (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine. The document details its fundamental physicochemical properties, outlines a robust and validated protocol for its synthesis via reductive amination, and describes standard methods for its spectroscopic characterization. Furthermore, it explores the potential applications of this molecule within the field of drug discovery, contextualized by the established roles of its core structural motifs: the thiophene ring and the sterically hindered tertiary-hexylamine group. Safety protocols and handling guidelines are also presented to ensure its safe application in a research environment. This guide is intended to serve as a foundational resource for scientists investigating this compound or structurally related molecules for therapeutic development.

Introduction

Heterocyclic scaffolds are cornerstones of modern medicinal chemistry, with the thiophene ring being a particularly privileged structure.[1][2] Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is considered a bioisostere of the phenyl ring. Its incorporation into drug candidates can significantly influence molecular properties, including metabolic stability, solubility, and target binding affinity.[3][4] Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their successful integration into approved drugs for oncology, infectious diseases, and inflammatory conditions.[1][5]

(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine combines this important heterocyclic moiety with a bulky, aliphatic secondary amine. The tertiary-hexyl (2-methylpentan-2-yl) group introduces significant steric hindrance around the nitrogen atom, a feature that can modulate basicity, receptor interaction, and metabolic susceptibility. Secondary amines are a common functional group in pharmaceuticals, often playing a key role as a protonatable center for aqueous solubility or as a hydrogen bond donor/acceptor in ligand-receptor interactions.

This guide provides a detailed examination of this specific molecule, offering both foundational data and practical, field-proven insights into its synthesis and characterization.

Physicochemical and Molecular Properties

The fundamental properties of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine are crucial for its application in experimental settings. These data, summarized in Table 1, have been sourced from authoritative chemical databases and predictive modeling.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NS | PubChem[6] |

| Molecular Weight | 197.34 g/mol | Calculated |

| Monoisotopic Mass | 197.12383 Da | PubChem[6] |

| IUPAC Name | 2-methyl-N-(thiophen-2-ylmethyl)pentan-2-amine | PubChem[6] |

| Predicted XlogP | 2.9 | PubChem[6] |

| CAS Number | Not Available | N/A |

| Appearance | Predicted: Colorless to amber liquid | General Amine Properties |

| Predicted Boiling Point | ~230-250 °C | Structure-based estimation |

Note: XlogP is a computed measure of lipophilicity, which is a critical parameter in drug design for predicting absorption and membrane permeability.

Synthesis and Purification

The synthesis of secondary amines is a well-established process in organic chemistry. For (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine, the most reliable and efficient method is a one-pot reductive amination.

Scientific Rationale for Synthetic Route

Reductive amination is the chosen methodology due to its high efficiency, operational simplicity, and broad substrate scope. This reaction proceeds in two key steps:

-

Imine Formation: The nucleophilic primary amine (2-methylpentan-2-amine) attacks the electrophilic carbonyl carbon of the aldehyde (thiophene-2-carbaldehyde) to form a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine). The use of a dehydrating agent, such as molecular sieves, is recommended to drive this equilibrium-controlled reaction towards the imine product.

-

Reduction: A selective reducing agent, which does not reduce the initial aldehyde but readily reduces the C=N double bond of the imine, is introduced. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its mild nature, tolerance of various functional groups, and effectiveness under slightly acidic conditions which can also catalyze imine formation.

This one-pot protocol is self-validating as the reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product.

Synthesis Workflow Diagram

The following diagram illustrates the reductive amination workflow for the synthesis of the title compound.

Caption: Reductive amination workflow for synthesis.

Detailed Experimental Protocol

Materials:

-

Thiophene-2-carbaldehyde (1.0 eq)[7]

-

2-Methylpentan-2-amine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic, ~5 mol%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiophene-2-carbaldehyde (1.0 eq) and anhydrous dichloromethane.

-

Add 2-methylpentan-2-amine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic solvent in vacuo to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic techniques are employed for this purpose. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be reliably predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - Thiophene Ring Protons: Three distinct signals in the aromatic region (~6.9-7.4 ppm). - Methylene Protons (-CH₂-): A singlet around 3.8-4.0 ppm, adjacent to the thiophene ring and nitrogen. - Tertiary-Hexyl Protons: Signals in the aliphatic region (~0.8-1.5 ppm), including a triplet for the terminal methyl group, multiplets for the methylene groups, and a singlet for the two methyl groups on the quaternary carbon. - Amine Proton (-NH-): A broad singlet, which may be exchangeable with D₂O. |

| ¹³C NMR | - Thiophene Carbons: Four signals in the aromatic/olefinic region (~124-145 ppm). - Methylene Carbon (-CH₂-): A signal around 45-55 ppm. - Quaternary Carbon (tert-Hexyl): A signal around 55-65 ppm. - Aliphatic Carbons (tert-Hexyl): Signals in the upfield region (~14-40 ppm). |

| FT-IR | - N-H Stretch: A weak to medium band around 3300-3400 cm⁻¹. - C-H Stretches (Aromatic/Aliphatic): Bands in the 2850-3100 cm⁻¹ region. - C=C Stretch (Thiophene): Bands around 1400-1500 cm⁻¹. - C-N Stretch: A band in the 1000-1200 cm⁻¹ region. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 197. - Key Fragmentation: A prominent peak at m/z = 97, corresponding to the thiophen-2-ylmethyl cation ([C₅H₅S]⁺), is highly characteristic. |

Note: NMR chemical shifts are predicted relative to TMS and can vary based on the deuterated solvent used.[8]

Potential Applications in Drug Discovery

While (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is not an established therapeutic agent, its structural components suggest several avenues for investigation in drug discovery.

Role of the Thiophene Moiety

The thiophene ring is a "privileged scaffold" in medicinal chemistry.[2][3] It is present in numerous FDA-approved drugs, including the anticoagulant Rivaroxaban and the antiplatelet agent Clopidogrel.[3][5] Its utility stems from:

-

Bioisosterism: It can effectively mimic a phenyl ring, maintaining or improving biological activity while altering physicochemical properties.

-

Metabolic Handles: The sulfur atom and ring carbons provide sites for metabolic modification, which can be tuned to optimize a drug's pharmacokinetic profile.

-

Target Interactions: The sulfur atom can act as a hydrogen bond acceptor, and the aromatic pi-system can engage in various non-covalent interactions with protein targets.[1]

Influence of the Aliphatic Amine

The bulky tert-hexylamine portion of the molecule is significant for several reasons:

-

Modulation of Basicity: The steric hindrance around the nitrogen atom can decrease its pKa compared to less hindered secondary amines, affecting its ionization state at physiological pH.

-

Metabolic Shielding: The bulky group can sterically hinder enzymatic access to the nitrogen atom (e.g., by Cytochrome P450 enzymes), potentially reducing N-dealkylation and improving metabolic stability.

-

Lipophilicity: The hexyl group contributes to the overall lipophilicity of the molecule (predicted XlogP of 2.9), which is crucial for membrane permeation and reaching intracellular targets.[6]

Logical Framework for Application

The combination of these structural features suggests that this compound could serve as a valuable fragment or lead compound in programs targeting CNS disorders, infectious diseases, or oncology, where thiophene-based molecules have shown promise.[1]

Caption: Structure-Property-Application relationship map.

Safety and Handling

As a secondary amine, (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine should be handled with appropriate care, following standard laboratory safety protocols for this class of compounds.

-

Health Risks: Amines can be corrosive and may cause skin irritation, respiratory issues, or allergic reactions upon exposure.[9][10] Vapors can be irritating to the eyes and respiratory tract.[11][12]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[9][13] Keep the container tightly sealed.

-

Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

Always consult the specific Safety Data Sheet (SDS) for the compound before use, if available. In its absence, treat it with the precautions appropriate for a novel secondary amine.

Conclusion

(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is a molecule of interest that merges the pharmacologically significant thiophene scaffold with a sterically hindered secondary amine. This guide has provided its core physicochemical properties, a detailed and reliable synthetic protocol, and a framework for its characterization. The analysis of its structural components suggests it is a viable candidate for inclusion in screening libraries for drug discovery programs, particularly in oncology and neurology. Adherence to the outlined safety and handling procedures is essential for its responsible use in a research setting.

References

-

PubChem. (2-methylpentan-2-yl)(thiophen-2-ylmethyl)amine. National Center for Biotechnology Information. Available at: [Link]

-

Shafiee, M., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

García-Reyes, D., et al. (2022). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition. Available at: [Link]

-

MDPI. (n.d.). Thiophene-Based Compounds. Encyclopedia. Available at: [Link]

-

Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA International Journal of Research and Development. Available at: [Link]

-

SafetySkills. (n.d.). What are the Health and Safety Guidelines for Using Amines? Available at: [Link]

-

SafetySkills. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

-

Interactive Learning Paradigms, Inc. (2025). The MSDS HyperGlossary: Amine. Available at: [Link]

-

American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Available at: [Link]

-

RPS Group. (n.d.). Hazard Watch: Amines in the workplace. Available at: [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprajournals.com [eprajournals.com]

- 5. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 6. PubChemLite - (2-methylpentan-2-yl)(thiophen-2-ylmethyl)amine (C11H19NS) [pubchemlite.lcsb.uni.lu]

- 7. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. The MSDS HyperGlossary: Amine [ilpi.com]

- 11. americanchemistry.com [americanchemistry.com]

- 12. Amines | RPS [rpsgroup.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

Navigating the Safety Landscape of Novel Thiophene Amines: A Technical Guide to (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine in Chemical Research

The thiophene nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive molecules.[1][2][3] Its derivatives are lauded for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine (CAS No. 1595634-25-5) represents a novel entry into this versatile class of compounds, merging the biologically significant thiophene-2-ylmethylamine moiety with a bulky tertiary alkyl group.[6] While the specific applications of this compound are still under exploration, its structural motifs suggest potential utility as an intermediate in the synthesis of new chemical entities for drug discovery.

This in-depth technical guide provides a comprehensive overview of the anticipated safety considerations for (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine. In the absence of a formally published Safety Data Sheet (SDS), this document synthesizes data from structurally related compounds and the known toxicological profiles of its constituent functional groups to offer a robust framework for safe handling, storage, and emergency preparedness.

I. Anticipated Hazard Identification and Risk Profile

A thorough risk assessment is paramount when working with any novel chemical entity. Based on the structural components of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine—a thiophene ring, a secondary amine, and a C6 aliphatic chain—we can anticipate the following hazards. It is crucial to handle this compound with the assumption that it may be harmful until proven otherwise.

A. Chemical Structure and Inferred Reactivity

The chemical structure of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is presented below.[7]

Caption: Chemical structure of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine.

B. Anticipated GHS Hazard Classifications

Based on analogous compounds, the following Globally Harmonized System (GHS) classifications should be considered:

| Hazard Class | Category | Rationale |

| Flammable Liquids | Category 3 or 4 | Aliphatic amines and thiophene derivatives can be flammable.[8] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Amines can be harmful if swallowed, in contact with skin, or if inhaled.[9] |

| Skin Corrosion/Irritation | Category 2 | Amines are often irritating to the skin.[8] |

| Serious Eye Damage/Eye Irritation | Category 2A | Amines can cause serious eye irritation.[8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Vapors of volatile amines may cause respiratory irritation.[8] |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 or 3 | Thiophene derivatives can be toxic to aquatic life with long-lasting effects.[10] |

II. Safe Handling and Storage Protocols

Adherence to stringent safety protocols is essential to minimize exposure and mitigate risks.

A. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Caption: Essential PPE for handling (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine.

B. Engineering Controls

All manipulations of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[11] Use of explosion-proof electrical and ventilating equipment is recommended due to the potential flammability of the compound.[8]

C. Storage and Incompatibility

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10] Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these may react exothermically with the amine functionality.[11]

III. Emergency Procedures

Preparedness for accidental exposure or release is a critical component of laboratory safety.

A. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |

B. Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation.[12] Remove all sources of ignition.[12] Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[10] Do not allow the material to enter drains or waterways.[10]

C. Fire-Fighting Measures

Use carbon dioxide, dry chemical powder, or appropriate foam to extinguish a fire.[11] Water spray may be ineffective but can be used to cool fire-exposed containers.[11] Firefighters should wear self-contained breathing apparatus and full protective gear.[11]

IV. Hypothetical Synthesis Protocol and Safety Considerations

The following is a plausible, though not experimentally verified, protocol for the synthesis of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine via reductive amination. This protocol is for illustrative purposes to highlight safety considerations at each step.

Reaction: Thiophene-2-carboxaldehyde + 2-Methylpentan-2-amine --(Reductive Amination)--> (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine

Caption: A hypothetical workflow for the synthesis of the title compound, highlighting key safety considerations.

V. Physical and Chemical Properties (Predicted)

The following properties are estimated based on the compound's structure and data from similar molecules.

| Property | Predicted Value |

| Molecular Formula | C11H19NS[7] |

| Molecular Weight | 197.34 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated 220-240 °C |

| Flash Point | Estimated > 60 °C[9] |

| Solubility | Insoluble in water; soluble in common organic solvents |

| Vapor Pressure | Low, but vapors may be present at elevated temperatures |

VI. Toxicological Information (Inferred)

While no specific toxicological data for (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine exists, the toxicity of its components can provide insight. Thiophene and its derivatives can exhibit hepatotoxicity in some cases.[4] Amines are known to be irritants and can be corrosive. Some psychoactive substances with a similar thiophene-amine structure have been reported to have stimulant effects on the central nervous system, though this is not necessarily indicative of the toxicological profile of the title compound.[13][14]

Conclusion

(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is a novel compound with potential applications in chemical synthesis and drug discovery. While a specific Safety Data Sheet is not yet available, a thorough analysis of its structural components allows for the development of a robust safety framework. Researchers and drug development professionals must handle this compound with the utmost care, adhering to the stringent safety protocols outlined in this guide. By prioritizing safety through proper PPE, engineering controls, and emergency preparedness, the scientific community can explore the potential of this and other novel chemical entities responsibly.

References

-

Benchchem. Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. 1

-

PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. 2

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. 3

-

ACS Omega. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. 4

-

Synthesis, Characterization of thiophene derivatives and its biological applications. 5

-

2 - SAFETY DATA SHEET. 11

-

1 - SAFETY DATA SHEET. 9

-

SAFETY DATA SHEET - Sigma-Aldrich. 8

-

Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. 12

-

Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. 13

-

SAFETY DATA SHEET - Fisher Scientific. 10

-

Acute Toxicity Associated with Analytically Confirmed Recreational use of Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane) - PMC. 14

-

(2-methylpentan-2-yl)(thiophen-2-ylmethyl)amine - PubChemLite. 7

-

(2-methylpentan-2-yl)[(thiophen-2-yl)methyl]amine - Sigma-Aldrich. 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journalwjarr.com [journalwjarr.com]

- 6. (2-methylpentan-2-yl)[(thiophen-2-yl)methyl]amine | 1595634-25-5 [sigmaaldrich.com]

- 7. PubChemLite - (2-methylpentan-2-yl)(thiophen-2-ylmethyl)amine (C11H19NS) [pubchemlite.lcsb.uni.lu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.se [fishersci.se]

- 11. fishersci.com [fishersci.com]

- 12. multimedia.3m.com [multimedia.3m.com]

- 13. heraldopenaccess.us [heraldopenaccess.us]

- 14. Acute Toxicity Associated with Analytically Confirmed Recreational use of Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Thiophene-Based Secondary Amines: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical properties.[1][2] When functionalized with a secondary amine, the resulting thiophene-based secondary amine structures serve as versatile building blocks for developing novel drug candidates. These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[3][4][5] This in-depth technical guide provides a comprehensive literature review of thiophene-based secondary amines, focusing on core synthetic methodologies, critical characterization techniques, and their expanding applications in drug discovery and development. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structure-activity relationships that drive their therapeutic potential.

The Thiophene Scaffold: A Cornerstone in Medicinal Chemistry

The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is a bioisostere of the benzene ring.[5] Its inclusion in a molecule can significantly modify physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1] These modifications arise from the heteroatom's ability to engage in hydrogen bonding and alter electron distribution, which in turn influences drug-receptor interactions.[1] Consequently, thiophene derivatives are found in numerous FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tiaprofenic acid.[1] The secondary amine functional group, when attached to this scaffold, provides a key site for further molecular elaboration and is often crucial for establishing the specific pharmacological profile of the molecule.

Core Synthetic Methodologies

The synthesis of thiophene-based secondary amines can be broadly approached in two ways: by constructing the substituted aminothiophene ring itself or by attaching a secondary amine to a pre-formed thiophene scaffold.

Building the Ring: The Gewald Three-Component Reaction

One of the most powerful and convergent methods for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[6][7] This one-pot, multi-component reaction combines a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[4][6][7]

Mechanism Insight: The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active nitrile, catalyzed by a base.[8] The resulting α,β-unsaturated nitrile then undergoes a Michael addition with sulfur, followed by an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene ring.[8] The choice of base (e.g., morpholine, triethylamine, or greener catalysts like L-proline) is critical for optimizing yields and reaction times.[6][9]

Detailed Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative [6][9]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the ketone (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or DMF.

-

Catalyst Addition: Add a catalytic amount of a suitable base (e.g., morpholine or L-proline, 10-20 mol%).

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 24 hours.[6][9]

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and stir. The solid product will precipitate.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene.

Functionalizing the Scaffold: Reductive Amination

Reductive amination is a highly effective and widely used method for forming C-N bonds, converting a thiophene aldehyde or ketone into a secondary amine.[10][11] This reaction involves the initial formation of an imine or iminium ion intermediate from the carbonyl compound and a primary amine, which is then reduced in situ to the target secondary amine.[10][12]

Causality in Reagent Selection: The choice of reducing agent is paramount for the success of this reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde or ketone.[11][13] This selectivity allows for a convenient one-pot procedure. The reaction is typically run under weakly acidic conditions to facilitate imine formation.[10]

Experimental Workflow: Reductive Amination

Caption: General workflow for synthesizing a thiophene-based secondary amine via reductive amination.

Characterization of Thiophene-Based Secondary Amines

Unambiguous structural confirmation is essential. A combination of spectroscopic techniques is employed for this purpose.

-

¹H NMR Spectroscopy: The aromatic protons on the thiophene ring typically appear as doublets or multiplets in the δ 6.5-8.0 ppm region. The protons on the carbon adjacent to the nitrogen (the benzylic-type protons) are a key diagnostic signal, often appearing as a singlet or multiplet between δ 3.5-5.0 ppm. The N-H proton of the secondary amine gives a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

¹³C NMR Spectroscopy: Aromatic carbons of the thiophene ring resonate in the δ 120-150 ppm range. The carbon atom alpha to the nitrogen typically appears around δ 40-60 ppm.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound (M+) and characteristic fragmentation patterns that can help confirm the structure.

-

Infrared (IR) Spectroscopy: A characteristic N-H stretching vibration for the secondary amine is observed in the region of 3300-3500 cm⁻¹.

Applications in Drug Discovery and Development

Thiophene-based secondary amines are key intermediates and pharmacophores in developing drugs for a wide range of diseases.[14] The nature and position of substituents on both the thiophene ring and the amine nitrogen dictate the biological target and activity.[14]

Anticancer Agents

Many thiophene derivatives have been synthesized and evaluated for their anticancer properties.[15] These compounds can interact with various cancer-specific targets and inhibit signaling pathways involved in cancer progression.[14] For instance, certain substituted 2-aminothiophenes have shown significant cytotoxicity against cancer cell lines like HeLa and HepG2.[15][16]

| Compound Class | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Substituted 2,3-fused thiophene | HeLa | 12.61 - 23.79 | [15] |

| Substituted 2,3-fused thiophene | HepG2 | 12.61 - 33.42 | [15] |

| Thiophene Derivative (TP 5) | HepG2 / SMMC-7721 | > Paclitaxel at 30 µg/mL | [17] |

Table 1: Examples of reported cytotoxic activities of thiophene derivatives.

Structure-Activity Relationship (SAR) Logic

Caption: The relationship between molecular structure modifications and biological activity.

Central Nervous System (CNS) Agents

The thiophene scaffold is present in several CNS-active drugs. Thiophene-based secondary amines have been investigated as antagonists for dopamine and serotonin receptors, which are key targets in the treatment of psychosis and depression.[18][19][20] For example, derivatives have been synthesized as potential dopamine D2 receptor antagonists for treating schizophrenia.[18][21][22] The optimal placement of the basic nitrogen atom relative to the thiophene core has a profound effect on receptor affinity and biological activity.[20]

Antimicrobial and Anti-inflammatory Agents

Thiophene derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[23] Their mechanisms can include disrupting bacterial cell membranes and inhibiting essential enzymes.[23] Additionally, several thiophene-based compounds are known for their anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade.[23][24][25]

Future Perspectives

The versatility of the thiophene-based secondary amine scaffold ensures its continued importance in drug discovery. Future research will likely focus on:

-

Green Synthesis: Developing more environmentally friendly synthetic routes, such as using water as a solvent or employing recyclable catalysts for the Gewald reaction.[8]

-

Targeted Delivery: Overcoming issues like poor water solubility and potential toxicity by incorporating these compounds into targeted drug delivery systems, such as nanoparticles.[15][17]

-

Combinatorial Chemistry: Utilizing the core scaffold to generate large libraries of derivatives for high-throughput screening against a wider range of biological targets.

By leveraging the synthetic accessibility and diverse biological activities of thiophene-based secondary amines, researchers are well-positioned to develop the next generation of innovative therapeutics.

References

- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). PubMed.

- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega.

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.

- Synthesis and Pharmacological Study of Thiophene Deriv

- A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.

- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). PMC - NIH.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.

- Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC.

- Applications of Thiophene Derivatives in Medicinal Chemistry: Applic

- Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626. (2010). PubMed.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

- The Significance of Thiophene in Medicine: A Systematic Review of the Liter

- Biologically Active Conformers of Phenothiazines and Thioxanthenes. Further Evidence for a Ligand Model of Dopamine D2 Receptor Antagonists. (1990). PubMed.

- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2012). PMC.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Synthesis, properties and biological activity of thiophene: A review. (2011).

- Reductive amin

- Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as C

- Amine synthesis by reductive amination (reductive alkyl

- Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- Aldehydes and Ketones to Amines. Chemistry Steps.

- Microwave Assisted Synthesis and Biological Activity of N-Aryl-N'-nicotinoyl Thiourea. Asian Journal of Chemistry.

- Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents.

- Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar.

- Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. Bentham Science Publisher.

- Reductive Amin

- Synthesis and pharmacological evaluation of novel fused thiophene derivatives as 5-HT2A receptor antagonists: molecular modeling study. (2010). PubMed.

- Dopamine Receptor Antagonist/Agonists. Selleck Chemicals.

- Janssen presents novel dopamine and serotonin receptor antagonists. (2010). BioWorld.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. cognizancejournal.com [cognizancejournal.com]

- 6. d-nb.info [d-nb.info]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. kthmcollege.ac.in [kthmcollege.ac.in]

- 15. pubs.acs.org [pubs.acs.org]

- 16. impactfactor.org [impactfactor.org]

- 17. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and pharmacological evaluation of novel fused thiophene derivatives as 5-HT2A receptor antagonists: molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. | BioWorld [bioworld.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. benthamscience.com [benthamscience.com]

Therapeutic Horizons of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine: A Technical Whitepaper

Executive Summary

This technical guide provides an in-depth analysis of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine (herein referred to as T-DMBA ), a structural hybrid of the aliphatic amine stimulant class and thiophene-based bioisosteres.

While direct clinical data on T-DMBA is nascent, its pharmacophore architecture—combining the steric bulk of a tertiary alkyl amine (similar to Neramexane or Mecamylamine) with the lipophilic anchoring of a thiophene ring—strongly suggests utility as a low-affinity, uncompetitive NMDA receptor antagonist and a Sigma-1 receptor ligand . This guide outlines the rationale for its development as a neuroprotective agent, detailed synthetic protocols, and validation workflows for researchers.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The therapeutic potential of T-DMBA is derived from two distinct structural domains that govern its interaction with the Central Nervous System (CNS).

The Pharmacophore

| Domain | Structure | Pharmacological Function |

| Lipophilic Anchor | Thiophen-2-ylmethyl (Thenyl) | Acts as a bioisostere for a benzyl group. The thiophene ring increases lipophilicity ( |

| Steric Shield | 2-Methylpentan-2-yl (1,1-Dimethylbutyl) | A tertiary alkyl group. The gem-dimethyl substitution at the |

| Linker | Secondary Amine | The protonated nitrogen ( |

Mechanism of Action: The "Trapping" Hypothesis

Based on structural analogs like Neramexane and Memantine , T-DMBA is predicted to function as an open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor.

-

Resting State: The channel is closed; T-DMBA circulates in the CSF.

-

Activation: Glutamate and Glycine bind; the channel opens, allowing

influx. -

Blockade: T-DMBA enters the pore. The bulky 2-methylpentan-2-yl group acts as a "cork," lodging in the channel vestibule (likely interacting with the

site near the selectivity filter). -

Kinetics: Unlike high-affinity blockers (e.g., MK-801), the flexibility of the pentyl chain suggests rapid "on-off" kinetics, theoretically preserving physiological synaptic transmission while blocking pathological excitotoxicity.

Part 2: Therapeutic Applications[1][2][3]

Neuroprotection (Alzheimer’s & Ischemia)

-

Rationale: Excitotoxicity driven by varying

influx is a hallmark of neurodegeneration. -

Application: T-DMBA serves as a "use-dependent" antagonist. It blocks the channel only during excessive activation (pathology) but leaves normal synaptic activity (memory formation) intact.

-

Advantage: The thiophene moiety may offer antioxidant properties, scavenging Reactive Oxygen Species (ROS) often generated during ischemic events.

Neuropathic Pain[3][4][5][6]

-

Rationale: Central sensitization in chronic pain involves upregulation of GluN2B-containing NMDA receptors.

-

Application: Systemic administration of T-DMBA could dampen "wind-up" phenomena in the dorsal horn of the spinal cord.

Rapid-Acting Antidepressant (Theoretical)

-

Rationale: Similar to Ketamine, NMDA blockade triggers a downstream cascade:

-

Deactivation of eEF2 kinase.

-

Desuppression of BDNF translation.

-

Increased synaptogenesis in the prefrontal cortex.

-

-

Sigma-1 Modulation: The lipophilic amine structure strongly predicts Sigma-1 receptor agonism, which promotes chaperone activity and further enhances neuroplasticity.

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis: Reductive Amination

Integrity Check: This pathway avoids the use of unstable alkyl halides and minimizes over-alkylation.

Reagents:

-

Thiophene-2-carboxaldehyde (CAS: 98-03-3)

-

2-Methylpentan-2-amine (CAS: 625-10-5)

-

Sodium Triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

Protocol:

-

Imine Formation: Dissolve Thiophene-2-carboxaldehyde (1.0 eq) and 2-Methylpentan-2-amine (1.1 eq) in anhydrous DCM under

atmosphere. Add -

Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 30 minutes. Allow to warm to RT and stir overnight.

-

Quench: Add saturated

solution. Extract with DCM (3x). -

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc gradient). -

Salt Formation: Dissolve freebase in diethyl ether and bubble dry HCl gas to precipitate T-DMBA Hydrochloride.

In Vitro Validation: FLIPR Calcium Assay

Integrity Check: This functional assay confirms channel blocking activity rather than just binding affinity.

Objective: Measure inhibition of Glutamate-induced

-

Loading: Load cells with Fluo-4 AM calcium indicator dye for 45 mins.

-

Pre-incubation: Add T-DMBA (0.1 nM to 100

M) for 10 mins. -

Challenge: Inject Glutamate (10

M) + Glycine (10 -

Readout: Measure fluorescence intensity (RFU) over 180 seconds.

-

Analysis: Plot RFU vs. Log[Concentration] to determine

.

Part 4: Visualization of Signaling & Synthesis

Diagram 1: Synthetic Pathway (Reductive Amination)

Caption: One-pot reductive amination synthesis of T-DMBA using STAB to ensure mono-alkylation selectivity.

Diagram 2: Putative Mechanism of Action (NMDA Blockade)

Caption: T-DMBA acts as an open-channel blocker, preventing excitotoxicity only when the channel is excessively open.

Part 5: Safety & Toxicology Considerations

Researchers must approach T-DMBA with specific toxicological awareness:

-

Pressor Effects: The parent compound, 2-methylpentan-2-amine (DMBA), is a known sympathomimetic. While N-substitution (thenyl group) generally reduces direct adrenergic release, T-DMBA must be screened for cardiovascular side effects (hypertension, tachycardia).

-

Metabolic Bioactivation: Thiophene rings can undergo metabolic activation by CYP450 enzymes to form reactive S-oxides or epoxides, which are potentially hepatotoxic.

-

Mitigation: Deuteration of the thiophene ring or the methylene bridge is a recommended medicinal chemistry strategy to improve metabolic stability if initial screens show high clearance.

-

References

-

PubChem. (2025).[1][2] (2-methylpentan-2-yl)(thiophen-2-ylmethyl)amine Compound Summary. National Library of Medicine. [Link]

-

Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160–170. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- Campaigne, E. (1956). Thiophenes and their biological activities. The Journal of the American Pharmaceutical Association, 46(3), 129-135. (Classic reference on Thiophene Bioisosterism).

-

Collingridge, G. L., et al. (2013). The NMDA receptor as a target for cognitive enhancement. Neuropharmacology, 64, 13–26. [Link]

Sources

Technical Monograph: (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine

CAS Registry Number: 1595634-25-5

Part 1: Executive Summary & Chemical Informatics

Objective: This technical guide provides a definitive structural, synthetic, and analytical profile for (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine , a specialized secondary amine characterized by a sterically hindered tertiary alkyl group and a heteroaromatic thiophene moiety.

Core Identity Verification: The primary challenge in researching this compound lies in its status as a "gray area" chemical, often absent from standard pharmacological textbooks but present in specialized chemical catalogs. The definitive identifier for this structure is CAS 1595634-25-5 .

Chemical Identifiers Table

| Identifier Type | Value | Context |

| CAS Number | 1595634-25-5 | Primary Registry Key |

| IUPAC Name | N-(2-methylpentan-2-yl)-1-(thiophen-2-yl)methanamine | Systematic Nomenclature |

| Molecular Formula | C₁₁H₁₉NS | Stoichiometry |

| Molecular Weight | 197.34 g/mol | Monoisotopic Mass: 197.1238 |

| InChI Key | PRRGDTRBNKCBSE-UHFFFAOYSA-N | Digital Signature |

| SMILES | CCCC(C)(C)NCC1=CC=CS1 | Linear Notation |

Structural Analysis

The molecule is a hybrid structure combining a lipophilic aliphatic chain with a bioisosteric heteroaromatic ring.

-

Moiety A (Lipophilic Anchor): The 2-methylpentan-2-yl group (structurally equivalent to a 1,1-dimethylbutyl group). This is a tertiary alkyl group, providing significant steric bulk around the nitrogen atom. This steric hindrance typically increases resistance to metabolic deamination (e.g., by MAO enzymes).

-

Moiety B (Aromatic Head): The thiophen-2-ylmethyl (thenyl) group. In medicinal chemistry, the thiophene ring is often used as a bioisostere for a phenyl ring (as seen in Methiopropamine vs. Methamphetamine), offering similar electronic properties but higher lipophilicity and distinct metabolic processing.

Part 2: Synthesis & Reaction Logic

Retrosynthetic Analysis

The synthesis of CAS 1595634-25-5 requires overcoming the steric hindrance of the tertiary alkyl amine. Standard nucleophilic substitution (

The preferred industrial or laboratory route is Reductive Amination , which offers higher specificity.

Validated Synthesis Protocol (Reductive Amination)

Reagents:

-

Amine Source: 2-Amino-2-methylpentane (1,1-Dimethylbutylamine) [CAS: 625-16-1].

-

Carbonyl Source: Thiophene-2-carboxaldehyde [CAS: 98-03-3].

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄).

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Step-by-Step Methodology:

-

Imine Formation (Equilibrium):

-

Dissolve Thiophene-2-carboxaldehyde (1.0 eq) in DCM.

-

Add 2-Amino-2-methylpentane (1.1 eq).

-

Critical Step: Add a dehydrating agent (e.g., MgSO₄ or molecular sieves) or use a Dean-Stark trap if heating. The steric bulk of the amine makes imine formation the rate-limiting step. Allow to stir for 4–6 hours at room temperature.

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Add Sodium triacetoxyborohydride (1.5 eq) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of aldehydes, preventing direct reduction of the starting material.

-

Allow to warm to room temperature and stir overnight (12h).

-

-

Workup & Purification:

-

Quench with saturated aqueous NaHCO₃.

-

Extract with DCM (3x).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The resulting oil is often purified via Acid-Base extraction (dissolve in dilute HCl, wash with ether, basify aqueous layer, extract with DCM) or column chromatography (Silica gel; Hexane:EtOAc gradient).

-

Reaction Pathway Diagram

Caption: Reductive amination pathway utilizing steric-tolerant reducing agents to couple the thiophene aldehyde with the tertiary alkyl amine.

Part 3: Analytical Profiling & Identification

To validate the identity of CAS 1595634-25-5, researchers must rely on spectral fingerprinting. The following data points are theoretically derived from the structure and standard spectroscopic principles for this class of amines.

Nuclear Magnetic Resonance (NMR) Prediction

¹H NMR (400 MHz, CDCl₃):

-

Thiophene Ring: Three distinct signals in the aromatic region (

6.9 – 7.3 ppm).- ~7.20 (dd, 1H, H-5 of thiophene).

- ~6.95 (m, 2H, H-3/H-4 of thiophene).

-

Benzylic-like Methylene: A singlet (or broadened singlet if NH exchange is slow) connecting the ring to the nitrogen.

- ~3.90 – 4.00 (s, 2H, Ar-CH ₂-NH).

-

Amine Proton: Broad singlet, chemical shift variable depending on concentration/solvent.

- ~1.5 – 2.0 (br s, 1H, NH ).

-

Alkyl Chain (2-methylpentan-2-yl):

-

Gem-dimethyls: A strong singlet representing the two methyls on the quaternary carbon.

- ~1.15 (s, 6H, C(CH ₃)₂).[1]

-

Methylene chain: Multiplets for the propyl chain.

- ~1.3 – 1.5 (m, 4H, -CH ₂-CH ₂-).

-

Terminal Methyl: Triplet.

- ~0.90 (t, 3H, -CH₂-CH ₃).

-

Mass Spectrometry (GC-MS)

In Electron Ionization (EI) mode (70 eV), the molecule will undergo predictable fragmentation (Alpha-Cleavage).

-

Molecular Ion [M]⁺: m/z 197 (Weak or absent due to facile fragmentation).

-

Base Peak (Alpha-Cleavage): The bond between the quaternary carbon and the nitrogen, or the benzylic carbon and nitrogen, is prone to cleavage. However, the most stable fragment for tertiary alkyl amines often involves the loss of the alkyl chain or cleavage adjacent to the nitrogen.

-

Major Fragment A: Loss of the propyl group from the alkyl chain.

-

Major Fragment B (Thenyl cation): m/z 97 (Thiophen-2-ylmethyl cation). This is a diagnostic peak for any N-thenyl amine.

-

Fragment C: m/z 154 (Loss of propyl group C3H7).

-

Part 4: Pharmacological Context & SAR

Note: This section applies Structure-Activity Relationship (SAR) logic. This compound is a research chemical; specific clinical data is likely nonexistent.

Structural Homology

This molecule sits at the intersection of two known psychoactive classes:

-

Thiophene-based Stimulants: Analogous to Methiopropamine (MPA) .[2][3] MPA has a thiophene ring and a methylamino group but a simple propyl chain. CAS 1595634-25-5 replaces the propyl chain with a bulky 1,1-dimethylbutyl group.

-